PROTAC K-Ras Degrader-2

Pan-KRAS Degradation Oncogenic Mutant Selectivity PROTAC Target Engagement

PROTAC K-Ras Degrader-2 (also known as compound 48, CAS: 3043670-74-9) is a cereblon-recruiting, heterobifunctional PROTAC degrader that targets a broad spectrum of oncogenic KRAS mutant proteins, as disclosed in patent WO2024118966A1. It is characterized as a pan-KRAS-mutant degrader, meaning it is designed to degrade multiple clinically relevant KRAS variants, including G12D and G12V, as well as wild-type KRAS, rather than being restricted to a single mutation.

Molecular Formula C52H60F4N8O5
Molecular Weight 953.1 g/mol
Cat. No. B15612340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC K-Ras Degrader-2
Molecular FormulaC52H60F4N8O5
Molecular Weight953.1 g/mol
Structural Identifiers
InChIInChI=1S/C52H60F4N8O5/c1-4-34-38(53)8-6-31-22-33(65)25-36(42(31)34)45-44(56)46-37(26-57-45)47(64-15-5-10-51(3,68)28-64)60-49(59-46)69-30-52(11-12-52)29-61-16-13-50(2,14-17-61)27-62-18-20-63(21-19-62)32-23-39(54)43(40(55)24-32)35-7-9-41(66)58-48(35)67/h6,8,22-26,35,65,68H,4-5,7,9-21,27-30H2,1-3H3,(H,58,66,67)/t35?,51-/m1/s1
InChIKeyKLRWVBDLOXWJKN-SAAGSCKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC K-Ras Degrader-2: A Pan-KRAS-Mutant Degrader for Broad-Spectrum Oncogenic KRAS Clearance


PROTAC K-Ras Degrader-2 (also known as compound 48, CAS: 3043670-74-9) is a cereblon-recruiting, heterobifunctional PROTAC degrader that targets a broad spectrum of oncogenic KRAS mutant proteins, as disclosed in patent WO2024118966A1 [1]. It is characterized as a pan-KRAS-mutant degrader, meaning it is designed to degrade multiple clinically relevant KRAS variants, including G12D and G12V, as well as wild-type KRAS, rather than being restricted to a single mutation . A key advantage of this degrader is that it avoids reliance on a mutant-specific covalent warhead, instead using non-covalent target engagement to achieve proteasome-mediated degradation . This mechanism positions it as a versatile chemical probe for investigating KRAS-driven oncogenic signaling across a range of cancer models, in contrast to mutation-restricted alternatives.

Why Pan-KRAS Degraders Like PROTAC K-Ras Degrader-2 Cannot Be Replaced by Mutation-Specific or VHL-Based Degraders


The fundamental reason generic substitution fails in this chemical class is the divergent target engagement mechanism and resulting mutant degradation profiles [1]. A critical strategic bifurcation exists between PROTACs that employ a covalent warhead to target a specific mutant cysteine (e.g., KRAS G12C) and those that rely on non-covalent binding to achieve broader degradation. For example, the well-characterized degrader LC-2 uses an MRTX849-derived covalent warhead to selectively bind and degrade KRAS G12C but is inactive against other prevalent KRAS mutations like G12D, G12V, or wild-type KRAS [2]. Consequently, in experimental models harboring non-G12C mutations, LC-2 is functionally inert as a degrader [2]. In contrast, PROTAC K-Ras Degrader-2 operates via a cereblon E3 ligase-recruiting, non-covalent pan-KRAS binding mechanism that degrades multiple KRAS mutants, including G12D and G12V, which are prominent in pancreatic and colorectal cancers [1]. Substituting a mutation-selective degrader for a pan-mutant degrader would lead to a complete loss of target engagement and degradation in many disease-relevant cell lines, fundamentally compromising the experimental objective.

PROTAC K-Ras Degrader-2: Quantitative Head-to-Head and Cross-Study Differentiation Data


Differential KRAS Mutant Degradation Breadth: Pan-Mutant Activity vs. G12C-Restricted Degraders

PROTAC K-Ras Degrader-2 demonstrates broad-spectrum degradation of oncogenic KRAS mutants, including G12D and G12V, as confirmed by a DC50 of ≤200 nM against SW620 KRAS G12D cells . This is in direct contrast to LC-2, a VHL-recruiting covalent degrader derived from MRTX849, which is restricted to degrading only the KRAS G12C mutant and shows no degradation activity against G12D or wild-type KRAS [1]. The pan-mutant activity is a direct consequence of the compound's non-covalent binding modality, which is not dependent on a specific cysteine residue for target engagement.

Pan-KRAS Degradation Oncogenic Mutant Selectivity PROTAC Target Engagement

Superior 3D Spheroid Growth Inhibition Potency Relative to Biochemical Degradation Activity

Despite a moderate biochemical degradation DC50 of ≤200 nM, PROTAC K-Ras Degrader-2 demonstrates a significantly enhanced anti-proliferative effect in 3D spheroid cultures, inhibiting SW620 colorectal cancer cell growth with an IC50 of ≤20 nM . This represents an approximately 10-fold increase in potency in a physiologically relevant 3D model compared to its biochemical degradation DC50. In contrast, the more potent degrader PROTAC K-Ras Degrader-3 achieves a GI50 of ≤10 nM in the same SW620 3D assay, but with a DC50 that is 200-fold lower (≤1 nM), indicating a different relationship between degradation and growth inhibition for the two compounds .

3D Cell Culture Anti-Proliferative Activity PROTAC Phenotypic Potency

Divergent E3 Ligase Mechanism: Cereblon-Based vs. VHL-Based Pan-KRAS Degradation

PROTAC K-Ras Degrader-2 recruits the cereblon (CRBN) E3 ubiquitin ligase to induce KRAS degradation, distinguishing it from VHL-based pan-KRAS degraders like ACBI3 . This difference in hijacked E3 ligase has practical implications for experimental design, as cereblon expression and the availability of functional CRBN-DDB1-CUL4A complexes can vary across tissues and cell lines compared to VHL [1]. Importantly, while ACBI3 demonstrates superior biochemical potency (DC50 of 3.9 nM in GP2d cells) and degrades 13 of 17 oncogenic KRAS alleles, its dependency on VHL may limit activity in cell lines with low VHL expression, whereas Degrader-2 offers a cereblon-dependent alternative for such contexts .

E3 Ligase Selectivity Cereblon vs. VHL PROTAC Mechanism of Action

Quantified KRAS G12V/RAF1 Biochemical Potency Defines Broader Pathway Inhibition

PROTAC K-Ras Degrader-2 demonstrates a defined biochemical IC50 of ≤200 nM for the KRAS G12V/RAF1 interaction, confirming its ability to disrupt oncogenic protein-protein interactions beyond simple target degradation [1]. This is a quantitative differentiation from earlier cereblon-based PROTAC K-Ras degraders, such as PROTAC K-Ras Degrader-1, which reports a qualitative degradation efficiency of ≥70% in SW1573 cells without providing a discrete IC50 value . The explicit KRAS G12V/RAF1 IC50 provides a biochemical benchmark that facilitates dose-response comparisons across studies and enables precise calculation of cellular occupancy required for pathway suppression.

KRAS G12V Inhibition RAF1 Interaction Biochemical Selectivity

Optimal Experimental Applications for PROTAC K-Ras Degrader-2 Based on Comparative Evidence


Profiling Degradation Efficiency in KRAS G12D-Driven Colorectal Cancer Models (SW620)

PROTAC K-Ras Degrader-2 is specifically validated for the degradation of KRAS G12D in the SW620 colorectal adenocarcinoma cell line, achieving a DC50 of ≤200 nM . This makes it a direct-fit chemical probe for functional studies in G12D-mutant CRC models, a genotype that is inaccessible to G12C-specific degraders like LC-2. The compound's potent anti-proliferative activity in SW620 3D spheroids (IC50 ≤20 nM) further supports its use in advanced, physiologically relevant tumor models .

Mechanistic Studies of Cereblon-Dependent Ternary Complex Formation with Pan-KRAS Mutants

Unlike VHL-recruiting pan-KRAS degraders such as ACBI3, PROTAC K-Ras Degrader-2 utilizes a cereblon (CRBN) E3 ligase ligand . This makes it the appropriate tool for experiments designed to compare the efficiency of CRBN-mediated versus VHL-mediated KRAS degradation, or to study degradation in cellular contexts where VHL expression is low or CRBN is the dominant functional E3 ligase .

Comparative Pathway Inhibition Analysis in KRAS G12V-Driven Non-Small Cell Lung Cancer (NSCLC) Research

With a defined biochemical IC50 of ≤200 nM against the KRAS G12V/RAF1 interaction, PROTAC K-Ras Degrader-2 is uniquely suited for studies investigating the disruption of downstream MAPK signaling specifically in G12V-mutant models, which represent a significant subset of NSCLC cases . This provides a quantitative advantage over degraders like PROTAC K-Ras Degrader-1, which lack a discrete biochemical IC50 for comparative dose-response analyses .

Structure-Activity Relationship (SAR) Studies within the Glutarimide-Containing PROTAC Series

PROTAC K-Ras Degrader-2 belongs to the same patent series as PROTAC K-Ras Degrader-3, but exhibits a distinct pharmacological profile (10-fold lower DC50/GI50 ratio) . This makes it an essential comparator compound for medicinal chemistry teams investigating how linker composition and cereblon ligand modifications affect the relationship between target degradation and functional anti-proliferative activity .

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